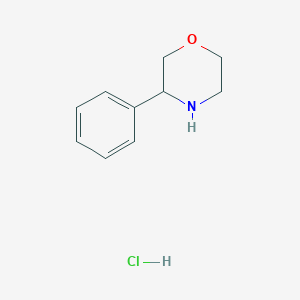

3-Phenylmorpholine hydrochloride

Beschreibung

Historical Trajectories of Phenylmorpholine Derivatives in Pharmaceutical Sciences

The history of phenylmorpholine derivatives is significantly intertwined with the development of anorectic and stimulant drugs. Phenmetrazine, chemically known as 3-methyl-2-phenylmorpholine, was first patented in Germany in 1952 by Boehringer-Ingelheim and introduced into clinical use in Europe in 1954 as an appetite suppressant under the trade name Preludin. wikipedia.orgkne-publishing.com It was developed in a search for an anorectic drug with fewer side effects than amphetamine. wikipedia.orgkne-publishing.com

Phenmetrazine acts as a sympathomimetic drug that stimulates the release of norepinephrine (B1679862) and dopamine (B1211576). kne-publishing.com However, due to its potential for misuse, it was withdrawn from the market in many countries in the 1980s. wikipedia.org It was subsequently replaced by its analogue, phendimetrazine (B1196318), which functions as a prodrug to phenmetrazine. wikipedia.orgdrugbank.com Phendimetrazine, or (2S,3S)-3,4-dimethyl-2-phenylmorpholine, was also used as an appetite suppressant. drugbank.compatsnap.commedicinenet.com

The development of these and other substituted phenylmorpholines was driven by the desire to retain the anorexigenic effects while improving the safety profile compared to amphetamine. wikipedia.orgkne-publishing.com This historical context of phenylmorpholine derivatives as central nervous system stimulants and appetite suppressants lays the groundwork for understanding the research interest in related compounds like 3-Phenylmorpholine (B1352888) hydrochloride.

Table 1: Historical Phenylmorpholine Derivatives

| Compound Name | Chemical Name | Year of Introduction | Primary Use |

|---|---|---|---|

| Phenmetrazine | 3-methyl-2-phenylmorpholine | 1954 | Appetite suppressant wikipedia.orgkne-publishing.com |

| Phendimetrazine | (2S,3S)-3,4-dimethyl-2-phenylmorpholine | Post-1954 | Appetite suppressant drugbank.comwikipedia.orgpatsnap.commedicinenet.com |

The Morpholine (B109124) Ring System as a Central Pharmacophore in Medicinal Chemistry

The morpholine ring, a six-membered heterocycle containing nitrogen and oxygen atoms, is considered a "privileged pharmacophore" in medicinal chemistry. nih.govnih.govresearchgate.net This means it is a structural motif that is frequently found in biologically active compounds and approved drugs. nih.govresearchgate.net Its prevalence is due to several advantageous properties that make it a valuable component in drug design. nih.govnih.gov

The morpholine moiety can significantly influence a molecule's physicochemical properties, such as its solubility and metabolic stability. nih.govresearchgate.net The presence of the weak basic nitrogen atom can enhance a compound's pharmacokinetic profile. acs.org Furthermore, the oxygen atom can participate in hydrogen bonding, and the ring itself can engage in hydrophobic interactions with biological targets. acs.org

The versatility of the morpholine ring allows it to be incorporated into a wide range of molecular scaffolds, leading to compounds with diverse pharmacological activities. nih.govijprems.come3s-conferences.org These activities include anticancer, anti-inflammatory, antiviral, and effects on the central nervous system. nih.govacs.orgijprems.com The ability of the morpholine ring to interact with various biological targets, such as kinases and receptors, has made it a key building block for medicinal chemists. nih.govnih.gov

Table 2: Properties of the Morpholine Ring in Medicinal Chemistry

| Property | Significance in Drug Design |

|---|---|

| Physicochemical Properties | Can improve solubility and metabolic stability. nih.govresearchgate.net |

| Pharmacokinetic Profile | The weak basic nitrogen can enhance drug-like properties. acs.org |

| Molecular Interactions | The oxygen atom can form hydrogen bonds; the ring can have hydrophobic interactions. acs.org |

| Pharmacological Activities | Found in compounds with a wide range of therapeutic actions. nih.govijprems.come3s-conferences.org |

Current Research Paradigms and Significance of 3-Phenylmorpholine Hydrochloride in Chemical and Biological Investigations

Current research on this compound and its analogues focuses on their synthesis, analytical characterization, and evaluation of their biological activities, particularly as monoamine transporter substrates. nih.gov These compounds are investigated for their potential as research chemicals and for their pharmacological effects, which are often related to their structural similarity to phenmetrazine. nih.govunodc.org

Studies have explored the synthesis and structure-activity relationships of various substituted phenylmorpholines to understand how modifications to the chemical structure affect their interaction with monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET). wikipedia.orgnih.gov For example, research has been conducted on fluorinated and methylated analogues of phenmetrazine to assess their potency and selectivity as releasing agents. nih.gov

The investigation of compounds like this compound is significant for several reasons. It contributes to a deeper understanding of the pharmacology of stimulant drugs and provides valuable tool compounds for studying the function of monoamine transporters. Furthermore, the synthesis and evaluation of new analogues can lead to the development of novel therapeutic agents for a variety of conditions. e3s-conferences.orgnih.govnih.govresearchgate.netfurman.edu

Table 3: Research Focus on this compound and Analogues

| Area of Research | Description |

|---|---|

| Synthesis and Characterization | Development of methods for creating new phenylmorpholine derivatives and confirming their chemical structures. nih.gov |

| Pharmacological Evaluation | Studying the effects of these compounds on biological systems, particularly their activity at monoamine transporters. wikipedia.orgnih.gov |

| Structure-Activity Relationship (SAR) | Investigating how changes in the molecular structure influence biological activity to design more potent and selective compounds. wikipedia.orgnih.gov |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-phenylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)10-8-12-7-6-11-10;/h1-5,10-11H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPHPXWWVHPSOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590004 | |

| Record name | 3-Phenylmorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093307-44-8 | |

| Record name | 3-Phenylmorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1093307-44-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Phenylmorpholine Hydrochloride

Strategic Approaches for the Synthesis of 3-Phenylmorpholine (B1352888) Hydrochloride Scaffolds

The construction of the 3-phenylmorpholine core structure can be achieved through various synthetic routes, each offering distinct advantages in terms of efficiency, stereocontrol, and the potential for diversification.

Enantioselective Synthesis of 3-Phenylmorpholine Hydrochloride and its Stereoisomers

The biological activity of phenylmorpholine derivatives is often stereospecific. Consequently, the development of enantioselective synthetic methods to obtain pure stereoisomers of this compound is a critical area of research. Stereoisomers, including enantiomers and diastereomers, can be prepared using conventional techniques such as reacting enantiomeric starting materials or by separating the isomers of the final compounds. google.com

One common approach involves the use of chiral starting materials. For instance, the synthesis of optically active phenylmorpholines can be controlled by utilizing a chiral methyl group alpha to the nitrogen. nih.gov The cyclization process, often facilitated by an acid like sulfuric acid, can afford the thermodynamically and kinetically more stable trans isomer. nih.gov Another strategy involves the use of chiral auxiliaries or catalysts to induce stereoselectivity during the formation of the morpholine (B109124) ring. The choice of a specific enantiomer is crucial as different stereoisomers can exhibit distinct pharmacological profiles.

Development of Novel and Efficient Synthetic Pathways for Phenylmorpholine Analogs

Researchers are continuously exploring novel and more efficient synthetic pathways to access phenylmorpholine analogs. These efforts aim to improve yields, reduce the number of synthetic steps, and allow for greater structural diversity. One reported method involves the cyclization of appropriate precursors using sulfuric acid in methylene (B1212753) chloride to form optically active phenylmorpholines. nih.gov Another versatile approach is the use of solid-phase synthesis, which is a powerful tool for rapidly generating libraries of molecules, including peptidomimetics based on heterocyclic scaffolds. nih.gov

A notable synthetic strategy involves a three-component reaction promoted by morpholine, which allows for the regioselective and diastereoselective synthesis of functionalized indenyl-piperidine fused systems, showcasing the utility of morpholine itself as a catalyst in complex constructions. rsc.org Furthermore, efficient syntheses of N-phenylmorpholine derivatives linked to other heterocyclic moieties, such as thiazole, have been accomplished through the reaction of morpholino-thiosemicarbazone derivatives with various α-halocarbonyl compounds. benthamdirect.com

Regioselective Functionalization in Phenylmorpholine Synthesis

Regioselective functionalization is a key strategy for fine-tuning the properties of phenylmorpholine derivatives. This involves selectively introducing chemical groups at specific positions on the phenylmorpholine scaffold. For instance, in the synthesis of certain complex heterocyclic systems, domino reactions involving Knoevenagel condensation, Michael addition, and aldol (B89426) condensation can lead to highly functionalized products with specific regiochemistry. rsc.org

The ability to control the position of substituents is crucial for establishing structure-activity relationships. For example, the regioselective introduction of substituents on the phenyl ring can significantly impact the electronic and steric properties of the molecule, thereby influencing its biological activity.

Derivatization and Structural Modification of the 3-Phenylmorpholine Core

The 3-phenylmorpholine core serves as a versatile scaffold for further chemical modifications, allowing for the exploration of a wide chemical space and the optimization of pharmacological properties.

Aromatic Ring Substitutions for Modulating Electronic and Steric Properties

Modifying the phenyl ring of 3-phenylmorpholine is a common strategy to modulate its electronic and steric characteristics. The introduction of various substituents on the aromatic ring can influence the molecule's interaction with biological targets. Systematic studies on other aromatic systems have shown that the electronic effect of substituents is a predominant factor in controlling the reactivity and properties of the molecule. rsc.org

Table 1: Examples of Aromatic Ring Substitutions on Phenylmorpholine Analogs and their Effects

| Substituent | Position | Observed Effect | Reference |

| Fluoro | para | Altered potency at nAChR | nih.gov |

| Chloro | para | Higher potency than fluoro analogs | nih.gov |

| Bromo | para | Highest potency among tested halogens | nih.gov |

| Methyl | meta, para | Influences receptor binding affinity | google.com |

| Methoxy | meta | Modulates electronic properties | google.com |

This table is illustrative and based on findings for related phenylmorpholine structures.

Heterocyclic Ring Modifications at Nitrogen and Carbon Positions

Modifications to the morpholine ring itself, at both the nitrogen and carbon atoms, provide another avenue for structural diversification. N-alkylation of the morpholine nitrogen is a straightforward modification that can significantly alter the compound's properties. For instance, N-methylation, N-ethylation, and N-propylation of a 2-phenyl-3,5,5-trimethylmorpholine analog were achieved using the corresponding alkyl iodides. nih.gov

Modifications at the carbon positions of the morpholine ring are also synthetically accessible. For example, the introduction of methyl groups at various positions on the morpholine ring has been explored to create analogs with altered pharmacological profiles. nih.gov These modifications can impact the conformational flexibility of the ring and its interactions with biological targets. The synthesis of such derivatives often involves multi-step sequences starting from appropriately substituted precursors.

Analytical Chemistry Techniques for the Characterization of Synthetic Intermediates and Final Products

The rigorous characterization of synthetic intermediates and the final this compound product is crucial for confirming chemical identity, structure, and purity. A multi-platform analytical approach, combining spectroscopic and chromatographic techniques, is typically employed. nih.gov These methods are essential for quality control throughout the manufacturing process, from analyzing reactive starting materials to verifying the final active pharmaceutical ingredient. americanpharmaceuticalreview.com In the context of phenmetrazine and its analogs, which share the core 3-phenylmorpholine structure, these analytical platforms are well-established for providing detailed molecular insights. nih.gov

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of this compound and its precursors. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information about the compound's atomic connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. While specific data for this compound is not extensively published, detailed analyses of its close analogs, such as the positional isomers of methylphenmetrazine (MPM), demonstrate the utility of this technique. nih.gov The chemical shifts (δ), coupling constants (J), and signal integrations in an NMR spectrum allow for the definitive assignment of each proton and carbon in the structure. nih.gov For example, in the analysis of MPM isomers, ¹H NMR signals can distinguish the protons on the phenyl ring, the morpholine ring, and the methyl groups. nih.gov Similarly, ¹³C NMR provides data on all carbon atoms, including the carbonyl and aromatic carbons. nih.gov

Representative ¹H and ¹³C NMR Data for Methylphenmetrazine (MPM) Isomers (Analogs of 3-Phenylmorpholine) nih.gov

The following interactive table displays characteristic NMR shifts for MPM isomers, which serve as a reference for the types of signals expected for 3-Phenylmorpholine derivatives. Data was recorded in DMSO.

| Isomer | Nucleus | Chemical Shift (δ ppm) | Signal Characteristics |

| 2-MPM | ¹H | 7.37–3.32 | (m; 1 H; H-5') |

| ¹H | 7.24–7.11 | (m; 3 H; H-3', 4', 6') | |

| ¹H | 4.44 | (d; J = 9.4 Hz; 1 H; H-2) | |

| ¹H | 3.91 | (dd; J = 11.4, 3.1 Hz; 1 H; H-6) | |

| ¹H | 0.94–0.80 | (m; 3H; CH₃ on morpholine) | |

| ¹³C | 137.45 | (C; C-2') | |

| ¹³C | 79.97 | (CH; C-2) | |

| ¹³C | 65.79 | (CH₂; C-6) | |

| ¹³C | 15.84 | (CH₃) | |

| 3-MPM | ¹H | 7.27–7.06 | (m; 4 H; H-2', 4', 5', 6') |

| ¹H | 4.04 | (d; J = 9.2 Hz; 1 H; H-2) | |

| ¹H | 3.91 | (ddd; J = 11.5, 3.4, 1.4 Hz; 2 H; H-6) | |

| ¹H | 0.79 | (d; J = 6.5 Hz; 3 H; CH₃ on morpholine) | |

| ¹³C | 139.70 | (C; C-1) | |

| ¹³C | 84.14 | (CH; C-2) | |

| ¹³C | 66.26 | (CH₂; C-6) | |

| ¹³C | 16.98 | (CH₃) |

Mass Spectrometry (MS) MS is used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a highly sensitive and specific tool for both identification and quantification. nih.gov Electron ionization (EI) is a common technique used in GC-MS, which causes the molecule to fragment in a predictable pattern. nih.gov This fragmentation pattern serves as a molecular fingerprint that can be used to identify the compound by comparing it to library spectra. For phenmetrazine analogs, characteristic fragments can help differentiate between positional isomers. nih.govljmu.ac.uk

Infrared (IR) Spectroscopy IR spectroscopy is primarily used to identify the functional groups present in a molecule. The absence or presence of specific absorption bands can be used to monitor the progress of a reaction. For instance, in the synthesis of quinoline (B57606) derivatives from (2-aminophenyl)chalcone precursors, the disappearance of N-H stretching bands is used to confirm the formation of the quinoline ring. nih.gov For this compound, IR spectroscopy would confirm the presence of the morpholine ring, the phenyl group, and the N-H bond of the secondary amine hydrochloride salt.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is the cornerstone for assessing the purity of synthetic products and for isolating them from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used techniques.

Gas Chromatography (GC) GC is a powerful technique for separating and analyzing volatile compounds. It is frequently coupled with a Mass Spectrometer (GC-MS) for definitive identification. nih.gov The method is effective for the analysis of phenmetrazine and its derivatives, often after a derivatization step to improve volatility and chromatographic behavior. nih.gov Chemical profiling using GC can distinguish between different batches of a substance, which is valuable for tracing origins. nih.gov Studies on phenmetrazine analogs have detailed specific GC-MS methods, including column types, temperature programs, and carrier gas flow rates, which allow for the separation and identification of closely related isomers. nih.gov

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds. Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of small molecule pharmaceuticals. researchgate.net For phenmetrazine analogs like 3-fluorophenmetrazine (B1651833) (3-FPM), HPLC coupled with mass spectrometry (LC-MS) has been shown to achieve satisfactory separation of positional isomers, which can be challenging. nih.gov The choice of column, mobile phase composition, and detector are optimized to achieve the desired separation and sensitivity. researchgate.net Preparative thin-layer chromatography (TLC) can also be used for the purification and isolation of products, such as in the synthesis of 3-methylphenmetrazine. nih.gov

Representative Chromatographic Conditions for the Analysis of Phenmetrazine Analogs

The interactive table below summarizes typical GC-MS and LC-MS parameters used for the analysis of phenmetrazine derivatives, which are applicable for establishing an analytical method for this compound.

| Technique | Parameter | Value/Description | Reference |

| GC-MS | Column | HP-ULTRA 1 (12 m x 0.2 m x 0.33 μm) | nih.gov |

| Carrier Gas | Helium | nih.gov | |

| Flow Rate | 0.8 mL/min | nih.gov | |

| Injector Temp. | 250 °C | nih.gov | |

| Oven Program | 50°C (2 min), ramp 10°C/min to 100°C, ramp 5°C/min to 200°C, ramp 20°C/min to 295°C (1 min) | nih.gov | |

| Ionization | Electron Ionization (EI) at 70 eV | nih.gov | |

| LC-MS | Ionization | Electrospray Ionization (ESI) | nih.gov |

| Dissociation | In-source Collision Induced Dissociation (CID) at 150 V | nih.gov | |

| Separation | Capable of achieving at least partial separation of 3- and 4-positional isomers | nih.gov |

Applications in Medicinal Chemistry and Pharmaceutical Development

3-Phenylmorpholine (B1352888) Hydrochloride as a Key Intermediate in Pharmaceutical Synthesis

3-Phenylmorpholine hydrochloride and its parent compound, 3-phenylmorpholine, are valuable precursors in the synthesis of various pharmaceuticals. nih.gov Their structural framework is integral to several drugs, most notably in the antidepressant class. For instance, the synthesis of (S,S)-Reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (SNRI), can be accomplished through a multi-step process starting from derivatives of 3-phenylmorpholine. nih.gov A dynamic kinetic resolution-mediated asymmetric transfer hydrogenation of 2-benzoyl morpholine-3-ones serves as a critical step in one stereoselective synthesis route for Reboxetine. nih.gov This highlights the utility of the phenylmorpholine core in constructing complex chiral molecules with specific pharmacological activities.

The versatility of this scaffold is further demonstrated by its presence in other pharmaceutically relevant molecules, such as the NK1-receptor antagonist Aprepitant and the antifungal agent Amorolfine. nih.govsci-hub.se The synthesis of these compounds often involves the strategic incorporation of the phenylmorpholine moiety to achieve the desired therapeutic effect. nih.gov

Design and Discovery of Novel Therapeutic Candidates Based on the Phenylmorpholine Scaffold

The phenylmorpholine scaffold is a cornerstone in the design and discovery of new therapeutic agents, with derivatives showing a wide array of pharmacological activities. wikipedia.org These compounds primarily act as releasers of monoamine neurotransmitters, which accounts for their stimulant effects. wikipedia.org However, modifications to the core structure have led to compounds with diverse actions, including agonism at serotonin (B10506) and dopamine (B1211576) receptors. wikipedia.org

Derivatives of 2-phenylmorpholine (B1329631) have been investigated for their potential as analgesic and anti-inflammatory agents. google.com Research has shown that certain N-acylhydrazone derivatives bearing a 4-hydroxy-1,2-benzothiazine-1,1-dioxide scaffold, which can be conceptually linked to the phenylmorpholine structure, exhibit significant antinociceptive and anti-inflammatory properties. mdpi.com Additionally, studies on quinazoline (B50416) derivatives, which can be considered bioisosteres of the phenylmorpholine system, have also yielded compounds with potent analgesic and anti-inflammatory activities. mdpi.combiomedres.info For example, certain 2-phenyl quinazolinones have demonstrated significant analgesic effects, with the level of activity influenced by the nature of the amine substitution. mdpi.com

| Compound Class | Reported Activity | Key Structural Features |

| 2-Phenylmorpholine derivatives | Analgesic, Anti-inflammatory | Core phenylmorpholine scaffold |

| N-acylhydrazones with 1,2-benzothiazine dioxide | Antinociceptive, Anti-inflammatory | Heteroaromatic amide subunit |

| 2-Phenyl quinazolinones | Analgesic | Diethyl amine substitution enhanced activity |

The phenylmorpholine scaffold is most famously associated with compounds acting on the central nervous system (CNS). tandfonline.com Phenmetrazine, a 3-methyl-2-phenylmorpholine, was historically used as an anorectic and is a potent releaser of dopamine and norepinephrine. nih.govnih.gov This activity profile has spurred research into a wide range of substituted phenylmorpholines for conditions like ADHD and depression. wikipedia.orggoogle.com

Derivatives such as 3-fluorophenmetrazine (B1651833) and 4-methylphenmetrazine have been synthesized and studied for their effects as monoamine releasing agents. wikipedia.orgnih.gov The parent compound, 2-phenylmorpholine, is itself a potent norepinephrine-dopamine releasing agent. wikipedia.org The strategic placement of substituents on the phenyl ring and the morpholine (B109124) nitrogen allows for fine-tuning of the activity and selectivity towards different monoamine transporters. nih.govgoogle.com For example, some N-propyl substituted derivatives act as dopamine receptor agonists. wikipedia.org

| Compound | Primary Mechanism of Action | Potential Therapeutic Area |

| Phenmetrazine | Norepinephrine-Dopamine Releasing Agent | Anorectic (historical), Stimulant |

| 2-Phenylmorpholine | Norepinephrine-Dopamine Releasing Agent | Stimulant |

| 3-Fluorophenmetrazine | Monoamine Releasing Agent | Stimulant |

| N-propyl Phenylmorpholines | Dopamine Receptor Agonist | Neurological disorders |

The appetite-suppressing effects of early phenylmorpholine derivatives like Phenmetrazine have led to ongoing research into this class of compounds for the treatment of obesity and other metabolic disorders. wikipedia.orggoogle.com The mechanism of action is often linked to their ability to modulate monoamine neurotransmitter levels, which can influence appetite and satiety. google.com Phendimetrazine (B1196318), an N-methylated analog, is thought to exert its effects after being metabolized to Phenmetrazine. google.com

Furthermore, the same neurochemical pathways involved in appetite regulation are also implicated in addiction. google.com Consequently, phenylmorpholine derivatives are being investigated as potential therapies for drug addiction. google.com For instance, some compounds are being explored for the treatment of methamphetamine and cocaine addiction. google.com The development of prodrugs is also a strategy being employed to potentially reduce the abuse liability associated with these stimulant compounds. google.com

Beyond their well-established roles in CNS disorders and appetite suppression, phenylmorpholine derivatives have demonstrated a broad spectrum of other biological activities. tandfonline.comnih.gov By incorporating the phenylmorpholine moiety into larger, more complex structures, researchers have developed compounds with potential applications in oncology and infectious diseases. nih.govresearchgate.net

For example, novel N-phenylmorpholine-thiazole derivatives have been synthesized and shown to possess antitumor activity against various cancer cell lines, including TK-10, MCF-7, and UACC-62. nih.govresearchgate.net Similarly, other studies have reported antimicrobial and antifungal properties for certain 4-phenylmorpholine (B1362484) derivatives. tandfonline.com These findings underscore the versatility of the phenylmorpholine scaffold as a pharmacophore that can be adapted to target a wide range of biological systems.

Rational Drug Design and Lead Optimization Strategies

The phenylmorpholine scaffold is an excellent template for rational drug design and lead optimization. nih.gov Medicinal chemists can systematically modify its structure to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov Structure-activity relationship (SAR) studies are crucial in this process, helping to identify which parts of the molecule are essential for its biological activity. nih.gov

Key strategies in the optimization of phenylmorpholine-based compounds include:

Ring Substitution: Adding substituents to the phenyl ring can significantly alter the compound's interaction with its biological target. google.com The position (ortho, meta, para) and electronic properties of these substituents are critical variables. google.com

N-Substitution: Modifying the nitrogen atom of the morpholine ring can influence the compound's pharmacological profile, as seen with the N-propyl derivatives that exhibit dopamine receptor agonism. wikipedia.org

Chiral Separation: Many phenylmorpholine derivatives possess chiral centers, and the different enantiomers can have distinct biological activities and potencies. nih.gov The synthesis of stereoisomerically pure compounds is often a key goal of lead optimization.

Scaffold Hopping: In some cases, the core phenylmorpholine structure can be replaced with a bioisosteric scaffold, such as a quinazoline, to improve properties while retaining the desired biological activity. mdpi.com

These optimization strategies allow for the refinement of lead compounds into clinical candidates with improved therapeutic profiles. nih.gov

Structure-Based Drug Design and Molecular Docking

Structure-based drug design and molecular docking are powerful computational tools that predict how a molecule will bind to a specific biological target, such as a protein or enzyme. mdpi.comnih.gov These methods are instrumental in the early stages of drug discovery for identifying and optimizing lead compounds. The 3-phenylmorpholine scaffold and its derivatives are frequently the subjects of such in silico studies to explore their therapeutic potential against a range of diseases.

Molecular docking simulations have been employed to investigate the interaction of morpholine-containing compounds with various biological targets. For instance, these studies have been used to predict the binding modes of derivatives with enzymes like dihydrofolate reductase (for anticancer applications) and with G-protein coupled receptors. nih.govpensoft.net In the context of CNS disorders, docking studies help in understanding the interactions of phenylmorpholine analogs with key targets like monoamine transporters (dopamine, norepinephrine, and serotonin transporters), which are implicated in conditions such as depression and ADHD. nih.govnih.gov

Research has shown that phenmetrazine (3-methyl-2-phenylmorpholine) is a potent releaser at dopamine (DAT) and norepinephrine (NET) transporters, with less activity at the serotonin transporter (SERT). nih.gov Molecular docking helps to elucidate the specific interactions at the atomic level that are responsible for this activity and selectivity. By creating models of the transporter proteins, researchers can virtually screen libraries of phenylmorpholine derivatives to predict their binding affinity and orientation within the active site. This computational screening allows for the prioritization of compounds for synthesis and further biological testing, saving time and resources. nih.gov

The insights gained from molecular docking studies guide the rational design of new analogs with improved potency and selectivity. For example, by identifying the key amino acid residues in the binding pocket that interact with the phenylmorpholine core, chemists can design modifications to the phenyl ring or the morpholine ring to enhance these interactions. This iterative process of docking, synthesis, and testing is a cornerstone of modern drug discovery.

Table 1: Examples of Molecular Docking Studies with Morpholine-Related Scaffolds

| Compound Class | Target Protein | Therapeutic Area | Key Findings |

| Phenylmorpholine Analogs | Monoamine Transporters (DAT, NET, SERT) | CNS Disorders (e.g., Depression, ADHD) | Prediction of binding modes and affinity, guiding the design of selective reuptake inhibitors or releasing agents. nih.govnih.gov |

| Thiazole-linked Heterocycles | Rho6 Protein | Hepatic Cancer | Synthesized compounds showed good docking scores and binding interactions, correlating with in vitro anticancer activity. mdpi.com |

| Quinazolin-4(3H)-one Derivatives | GABAA Receptor | Anticonvulsant | In silico studies suggested binding at the allosteric site, which was confirmed by in vivo assays. mdpi.com |

| Pipecolisporin Analogs | Plasmodium Dihydrofolate Reductase | Antimalarial | Analog-3 showed the highest binding affinity, and molecular dynamics simulations confirmed complex stability. pensoft.net |

Fragment-Based Drug Discovery and Combinatorial Chemistry Approaches

Fragment-based drug discovery (FBDD) and combinatorial chemistry are powerful strategies for identifying and optimizing novel drug candidates. nih.govnih.govyoutube.com FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. nih.govyoutube.com These initial hits then serve as starting points for the development of more potent leads through chemical elaboration. nih.gov

The 3-phenylmorpholine core is considered a "privileged scaffold," making it an excellent candidate for inclusion in fragment libraries. nih.govwilliams.edunih.gov Its inherent binding capabilities and favorable physicochemical properties mean that even as a small fragment, it is likely to have a higher hit rate in screening campaigns. nih.gov The morpholine ring, in particular, is known to improve pharmacokinetic properties, which is a desirable feature in early-stage drug discovery. nih.gov

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.govnih.gov This approach is often used in conjunction with high-throughput screening to identify compounds with desired biological activity. nih.gov The 3-phenylmorpholine scaffold provides a versatile template for creating such libraries. By systematically introducing a variety of chemical groups at different positions on the phenyl or morpholine rings, a vast and diverse library of analogs can be generated for screening against a wide array of biological targets. nih.govnih.gov This approach allows for a broad exploration of the chemical space around the core scaffold to discover new structure-activity relationships.

The use of privileged structures like 3-phenylmorpholine in combinatorial libraries increases the efficiency of the drug discovery process by focusing on compounds that are more likely to have drug-like properties. nih.govwilliams.edu Several commercial and proprietary screening libraries incorporate molecules with these types of desirable scaffolds to enhance the probability of finding viable hit compounds.

Table 2: Application of Key Drug Discovery Strategies to the 3-Phenylmorpholine Scaffold

| Strategy | Description | Relevance of 3-Phenylmorpholine |

| Fragment-Based Drug Discovery (FBDD) | Screening of low-molecular-weight fragments to identify starting points for lead optimization. nih.govnih.gov | The 3-phenylmorpholine core is a "privileged scaffold," making it an ideal fragment with a higher probability of binding to biological targets. nih.govnih.gov |

| Combinatorial Chemistry | Rapid synthesis of large libraries of structurally related compounds for high-throughput screening. nih.govnih.gov | The 3-phenylmorpholine structure serves as a versatile template for generating diverse chemical libraries by adding various substituents. |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds to identify active "hits." nih.gov | Libraries of 3-phenylmorpholine derivatives can be efficiently screened to identify compounds with specific biological activities. |

Preclinical Candidate Selection and Development

The preclinical phase of drug development involves a series of laboratory and animal studies to assess the safety and efficacy of a potential drug before it is tested in humans. For derivatives of 3-phenylmorpholine, this process includes detailed pharmacological evaluation, such as determining their activity at specific biological targets and assessing their pharmacokinetic profiles.

A significant amount of preclinical research on phenylmorpholine derivatives has focused on their activity as monoamine transporter modulators. nih.govnih.gov These studies are critical for selecting candidates for the treatment of CNS disorders. For example, various analogs of phenmetrazine have been synthesized and tested for their ability to inhibit the reuptake or stimulate the release of dopamine, norepinephrine, and serotonin in rat brain tissues. nih.gov

In these preclinical evaluations, key parameters such as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀) are determined. These values indicate the potency of a compound at its target. For instance, studies on fluorinated and methylated analogs of phenmetrazine have provided detailed data on their potency and selectivity for DAT, NET, and SERT. nih.gov This information is crucial for selecting candidates with the desired pharmacological profile—for example, a selective norepinephrine reuptake inhibitor for ADHD or a dual serotonin-norepinephrine reuptake inhibitor for depression.

In addition to in vitro assays, preclinical development involves in vivo studies in animal models to evaluate the compound's effects in a living organism. mdpi.com These studies can assess the compound's efficacy in models of disease, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. For CNS drug candidates, it is particularly important to determine if the compound can cross the blood-brain barrier to reach its target in the brain. nih.gov The morpholine ring is often incorporated into CNS drug candidates specifically to improve such pharmacokinetic properties. nih.gov

The selection of a preclinical candidate is based on a comprehensive evaluation of all this data. A successful candidate will demonstrate a potent and selective mechanism of action, a favorable pharmacokinetic profile, and an acceptable safety margin in preclinical studies.

Table 3: Preclinical Pharmacological Data for Selected Phenylmorpholine Analogs

| Compound | Target Activity (IC₅₀ or EC₅₀, nM) | Selectivity Profile | Potential Therapeutic Application |

| Phenmetrazine | DAT (release): Potent, NET (release): Potent, SERT (release): Less potent nih.gov | Catecholamine selective | Anorectic, Stimulant |

| 3-Fluorophenmetrazine (3-FPM) | High potency for inducing dopamine and norepinephrine release nih.gov | Higher potency than 4-FPM at DAT and NET nih.gov | Stimulant |

| 4-Methylphenmetrazine (4-MPM) | May exhibit entactogen properties similar to MDMA nih.gov | Activity at monoamine transporters nih.gov | Potential for further investigation in CNS disorders |

| 3-Methylphenmetrazine (3-MPM) | Expected to have stimulant properties similar to phenmetrazine nih.gov | Activity at monoamine transporters nih.gov | Stimulant |

Toxicological Research and Safety Considerations Academic Focus

Methodologies for Preclinical Toxicological Assessment

The preclinical toxicological assessment of 3-Phenylmorpholine (B1352888) hydrochloride and related compounds involves a tiered approach, utilizing both in vitro and in vivo models to identify potential hazards before human exposure. pacificbiolabs.com This process aims to determine a safe starting dose for clinical trials, identify target organs for toxicity, and establish safety parameters for clinical monitoring. pacificbiolabs.com

In Vitro Cytotoxicity and Genotoxicity Screening

Initial safety evaluations often begin with in vitro testing to assess a compound's potential for cytotoxicity (cell death) and genotoxicity (damage to genetic material). nih.gov These assays are crucial for early-stage identification of compounds that may pose a significant risk. nih.gov

Cytotoxicity Assays:

A variety of cell-based assays are employed to measure cytotoxicity. These tests can rapidly screen a large number of molecules with a minimal amount of the compound. nih.gov One common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. europeanreview.org Another is the LDH assay, which detects the release of the lactate (B86563) dehydrogenase enzyme from damaged cells. semanticscholar.org For example, a study on a morpholine (B109124) derivative used both MTT and LDH tests to determine its cytotoxic concentration and therapeutic range in human fibroblasts and breast cancer cells. semanticscholar.org

Genotoxicity Assays:

Genotoxicity testing is a critical component of preclinical safety assessment and is typically required before the initiation of Phase II clinical studies. pacificbiolabs.comresearchgate.net The standard battery of tests evaluates a compound's ability to induce mutations and chromosomal damage. pacificbiolabs.comresearchgate.net

Commonly used in vitro genotoxicity assays include:

Ames Test (Salmonella mutagenicity assay): This test uses bacteria to evaluate a substance's potential to cause gene mutations. nih.gov

Comet Assay (Single-cell gel electrophoresis): This assay detects DNA strand breaks in individual cells. nih.gov For instance, a study on thiophene (B33073) derivatives, which are structurally related to some metabolites of interest, used the Comet assay to assess DNA damage. nih.gov

In vitro micronucleus test: This test identifies substances that cause chromosomal damage by detecting the formation of micronuclei, which are small nuclei that form outside the main nucleus in damaged cells. researchgate.net

The interpretation of in vitro genotoxicity data can be complex. For example, some antipsychotic drugs have shown conflicting results in different studies, with some indicating genotoxic effects and others suggesting a lack of genotoxicity. europeanreview.org This highlights the importance of using a battery of tests and considering factors like metabolic activation. researchgate.net

In Vivo Studies for Organ System Toxicity and Adverse Effects

Following in vitro screening, in vivo studies in animal models are conducted to evaluate the effects of a compound on whole organ systems and to identify potential adverse effects. pacificbiolabs.com These studies are essential for understanding the complex interactions of a substance within a living organism. porsolt.com

Study Design:

The duration and design of in vivo toxicity studies depend on the intended clinical use of the drug. pacificbiolabs.com For example, longer-term clinical trials require longer-term animal toxicity studies. pacificbiolabs.com These studies typically involve administering the compound to at least two different animal species, often a rodent and a non-rodent, to assess for species-specific differences in toxicity. pacificbiolabs.com

Endpoints Evaluated:

In vivo studies monitor a wide range of endpoints to detect potential toxicity, including:

Clinical signs of toxicity: This includes observations of changes in behavior, appearance, and physiological functions. For example, a derivative of phenmetrazine, 3-methyl-2-phenylmorpholine hydrochloride (3-MPH), has been shown to cause increased heart rate, ataxia, and sedation in rats. cymitquimica.com

Organ weight and histopathology: At the end of the study, major organs are weighed and examined under a microscope for any signs of damage. pan.pl

Hematology and clinical chemistry: Blood and urine samples are analyzed to detect changes in blood cells, liver enzymes, kidney function markers, and other biochemical parameters. pan.pl

Cardiovascular, respiratory, and central nervous system effects: These vital functions are monitored to assess for any adverse impacts. pacificbiolabs.com

For example, studies on phendimetrazine (B1196318), which is metabolized to phenmetrazine (a close analog of 3-phenylmorpholine), have reported cardiovascular effects such as tachycardia and hypertension. medicinenet.com Overdose has been associated with more severe effects, including restlessness, confusion, and circulatory collapse. drugs.com

Biotransformation and Metabolic Fate Studies Relevant to Safety

Understanding how a compound is metabolized in the body is crucial for assessing its safety and efficacy. nih.gov Biotransformation can lead to the formation of metabolites that may be more or less active or toxic than the parent compound.

Identification of Metabolic Pathways and Metabolites

The metabolism of phenmetrazine, a compound structurally similar to 3-phenylmorpholine, has been studied in various species, including humans, monkeys, rats, and guinea pigs. portlandpress.com These studies have revealed significant species-specific differences in metabolic pathways. portlandpress.com

In humans, the primary metabolites of phenmetrazine include a lactam derivative and a phenolic hydroxyphenmetrazine derivative, which is also excreted as a glucuronide conjugate. nih.gov A nitrone derivative has also been identified as a metabolite. nih.gov Research in rats has shown that aromatic hydroxylation is a major metabolic pathway, while this is not the case in guinea pigs. portlandpress.com The guinea pig primarily metabolizes phenmetrazine through the transformation of the isopropylamine (B41738) side chain. portlandpress.com

Phendimetrazine, another related compound, is known to be a prodrug for phenmetrazine, with approximately 30% of an oral dose being converted to phenmetrazine. wikipedia.org Other metabolites of phendimetrazine include phendimetrazine-N-oxide. drugs.com Studies in rhesus monkeys have confirmed that phendimetrazine is metabolized to phenmetrazine, and that this metabolite contributes to the behavioral effects of the parent drug. nih.govnih.gov

A study on the metabolism of phenmetrazine-like drugs identified norephedrine, cathine, ephedrine, and pseudoephedrine as minor metabolites. nih.gov

Table of Identified Metabolites of Related Compounds:

| Parent Compound | Metabolite | Species |

|---|---|---|

| Phenmetrazine | 3-methyl-2-(4-hydroxyphenyl)morpholine | Human, Rat, Monkey portlandpress.comnih.gov |

| Phenmetrazine | Fenmetramide (lactam metabolite) | Human, Rat, Monkey, Guinea Pig portlandpress.comnih.gov |

| Phenmetrazine | Phenmetrazine nitrone | Guinea Pig, Monkey nih.gov |

| Phendimetrazine | Phenmetrazine | Human, Monkey drugs.comnih.govdrugbank.com |

| Phendimetrazine | Phendimetrazine-N-oxide | Human drugs.com |

Implications of Metabolic Profiles for Safety and Efficacy

However, metabolic activation can also lead to the formation of toxic metabolites. While specific data on the toxicity of 3-phenylmorpholine hydrochloride's metabolites is limited, the metabolic pathways of related compounds provide some insights. For example, the formation of reactive metabolites through processes like aromatic hydroxylation could potentially lead to cellular damage if not efficiently detoxified.

Advanced Analytical Methodologies for Phenylmorpholine Research

Chromatographic Separations for Purity Profiling and Quantitative Analysisnih.govresearchgate.net

Chromatographic techniques are fundamental in separating 3-Phenylmorpholine (B1352888) hydrochloride from impurities and in quantifying its presence in various mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validationnih.gov

HPLC is a powerful tool for the analysis of non-volatile or thermally unstable compounds like 3-Phenylmorpholine hydrochloride. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. nih.govresearchgate.net

A typical HPLC method for analyzing phenylmorpholine derivatives might employ a reversed-phase C18 column. iieta.orgnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile. iieta.orgnih.gov The pH of the buffer and the gradient of the organic solvent are critical parameters that are optimized to achieve the desired separation. iieta.org Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, for instance, around 210-264 nm. researchgate.netnih.govnih.gov

Method validation is a critical step to ensure the reliability of the analytical data. researchgate.netiieta.org This process involves demonstrating the method's specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Linearity is established by analyzing a series of standard solutions of known concentrations and demonstrating a proportional relationship between concentration and detector response. iieta.org Accuracy is assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix. iieta.org Precision is evaluated by analyzing multiple replicates of a sample and assessing the degree of agreement between the results.

For chiral separations of phenylmorpholine enantiomers, specialized chiral stationary phases are necessary. For instance, a Chiralcel OJ-H column, which is based on cellulose (B213188) tris-(4-methyl benzoate), has been used for the separation of similar chiral compounds. nih.govresearchgate.net The mobile phase for such separations often consists of a non-polar solvent like hexane (B92381) mixed with an alcohol such as isopropanol, sometimes with additives like trifluoroacetic acid or triethylamine (B128534) to improve peak shape and resolution. nih.govresearchgate.net

Table 1: Illustrative HPLC Method Parameters

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) iieta.org or Chiralcel OJ-H (for enantiomers) nih.govresearchgate.net |

| Mobile Phase | Acetonitrile/Buffer (e.g., phosphate (B84403) buffer) for reversed-phase iieta.orgnih.gov. Hexane/Isopropanol for chiral separations nih.govresearchgate.net. |

| Flow Rate | 0.5 - 1.0 mL/min researchgate.netnih.gov |

| Detection | UV at 210-264 nm researchgate.netnih.govnih.gov |

| Temperature | 25 °C nih.goviieta.org |

Gas Chromatography (GC) for Volatile Phenylmorpholine Derivativesmiamioh.edu

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis, its free base form or volatile derivatives can be analyzed using this method. mdpi.com Derivatization is a common strategy to increase the volatility and improve the chromatographic properties of polar compounds containing functional groups like amines. mdpi.com

In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas, such as helium or nitrogen, transports the sample through the column, leading to the separation of its components based on their boiling points and interactions with the stationary phase. The separated components are then detected by a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). mdpi.com

GC-MS is a particularly powerful combination, as it provides both chromatographic separation and mass spectrometric identification of the eluted compounds. nih.gov This technique is widely used in the analysis of complex mixtures and for the identification of unknown compounds. nih.gov The choice of the GC column (in terms of stationary phase polarity and dimensions) and the temperature program are critical for achieving good separation of the analytes. nih.gov

Advanced Spectroscopic Techniques for Structural Characterizationnih.govmiamioh.edunih.gov

Spectroscopic methods are indispensable for elucidating the detailed molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography provide complementary information about the molecule's architecture, molecular weight, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecturenih.gov

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. nih.gov Both ¹H NMR and ¹³C NMR are routinely used to characterize phenylmorpholine derivatives. nih.govrsc.org

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. The chemical shifts (δ) of the protons in the phenyl ring and the morpholine (B109124) ring are characteristic and can be used to confirm the presence of these structural motifs. rsc.orgrsc.org For example, protons on the phenyl group typically appear in the aromatic region (around 7-8 ppm), while protons on the morpholine ring appear at higher fields. rsc.org Coupling constants between adjacent protons can help to determine the substitution pattern on the phenyl ring and the conformation of the morpholine ring. nih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal in the ¹³C NMR spectrum. nih.govrsc.org The chemical shifts of the carbon atoms are sensitive to their local electronic environment, providing valuable information about the functional groups present. rsc.org

Table 2: Representative NMR Data for Phenylmorpholine Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) |

| ¹H NMR | Phenyl Protons: ~7.0-7.4 rsc.org |

| Morpholine Protons: ~3.0-4.5 nih.gov | |

| ¹³C NMR | Phenyl Carbons: ~125-150 nih.gov |

| Morpholine Carbons: ~44-80 nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysismiamioh.edu

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. chemguide.co.uk When a molecule is introduced into the mass spectrometer, it is ionized, often by electron impact (EI), which can cause the resulting molecular ion to break apart into smaller, charged fragments. chemguide.co.uk

The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure. chemguide.co.uklibretexts.org The analysis of these fragments can reveal the presence of specific substructures within the molecule. For amines and ethers, common fragmentation pathways include α-cleavage (cleavage of the bond adjacent to the heteroatom) and the loss of small neutral molecules. miamioh.edu The molecular ion peak (M+) in the mass spectrum gives the molecular weight of the compound. chemguide.co.uk For 3-Phenylmorpholine, the molecular weight is 163.22 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, which allows for the determination of its elemental composition. rsc.org

X-ray Crystallography for Crystalline Structure and Absolute Configurationmiamioh.edu

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined. nih.gov This technique has been instrumental in the structural elucidation of many pharmaceutical compounds and other complex organic molecules. nih.govnih.gov

Development of Bioanalytical Methods for Complex Biological Matrices

The investigation of phenylmorpholine derivatives in biological systems necessitates the development of sophisticated and robust bioanalytical methods. These methods are crucial for accurately quantifying the parent compound and its metabolites within complex biological matrices such as plasma, urine, and tissue homogenates. onlinepharmacytech.infonih.gov The inherent challenges of bioanalysis include achieving adequate sensitivity and selectivity, managing matrix effects, and ensuring the stability of the analytes during sample collection, storage, and processing. onlinepharmacytech.infoslideshare.net

Quantitation of Phenylmorpholine Derivatives in Biological Samples

The quantitative determination of phenylmorpholine derivatives in biological fluids is fundamental to pharmacokinetic and toxicokinetic studies. onlinepharmacytech.info High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant techniques employed for this purpose due to their high sensitivity and selectivity. onlinepharmacytech.inforesearchgate.net

Method development typically begins with a thorough literature search to identify existing analytical techniques for structurally related compounds. slideshare.net For phenylmorpholine derivatives, methods developed for phenmetrazine and its prodrug phendimetrazine (B1196318) serve as a valuable reference. A key step in method development is sample preparation, which aims to isolate the analytes from endogenous interferences in the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). slideshare.net For instance, a method for determining phendimetrazine and its metabolite phenmetrazine in serum involved a double extraction process, first into an acidic solution and then back-extraction into chloroform (B151607) after basification, to concentrate the analytes. researchgate.net

Chromatographic conditions are optimized to achieve efficient separation of the analyte from metabolites and matrix components. This involves selecting the appropriate column (e.g., C8 or C18 reversed-phase columns) and mobile phase composition. researchgate.netnih.gov Detection is often performed using UV absorption or, for higher sensitivity and specificity, mass spectrometry. researchgate.netnih.gov LC-MS/MS is particularly powerful, allowing for the quantification of analytes at very low concentrations (pg/mL range). norwichclinical.com Validation of the bioanalytical method is a critical step to ensure its reliability, assessing parameters such as linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. slideshare.net

Below is a table summarizing the performance characteristics of a reported HPLC method for the quantitation of a phenylmorpholine derivative and its primary metabolite in serum.

| Parameter | Performance Characteristic |

| Analyte | Phendimetrazine |

| Metabolite | Phenmetrazine |

| Matrix | Serum |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Extraction | Liquid-Liquid Extraction |

| Detection Limit | 25 ng in a 5 ml serum sample |

| Data derived from a study on the determination of phendimetrazine and phenmetrazine in biological fluids. researchgate.net |

Metabolite Identification and Profiling in Vivo

The metabolism of phenylmorpholine compounds can be complex. For example, research on related structures like phendimetrazine has shown that it acts as a prodrug, being metabolized into the more active compound, phenmetrazine. wikipedia.orgdrugbank.com This N-demethylation is a key metabolic pathway. drugbank.comnih.gov The primary metabolism of phenmetrazine itself is hepatic, involving enzymes such as CYP3A and CYP2D6. drugbank.com It undergoes deamination to form metabolites like para-hydroxyamphetamine and phenylacetone, which is then further oxidized to benzoic acid and excreted as conjugates. drugbank.com After an oral dose of phenmetrazine, about 70% is excreted within 24 hours, with approximately 19% as the unchanged drug and the rest as various metabolites. wikipedia.org

Modern analytical techniques, particularly LC-MS/MS, are indispensable for metabolite identification. nih.gov These methods allow for the detection and structural elucidation of metabolites, even at trace levels within complex biological samples. nih.govnih.gov A common strategy involves using high-resolution mass spectrometry to obtain accurate mass measurements of potential metabolites, followed by tandem MS (MS/MS) to generate fragmentation patterns that help in structural confirmation. nih.gov Data-dependent scanning allows the instrument to automatically trigger MS/MS acquisition for ions that meet certain criteria, streamlining the process of finding novel metabolites. nih.gov

The following table details the metabolites identified for the structurally related compound phenmetrazine and their observed activity.

| Parent Compound | Metabolite | Metabolic Pathway | Activity | Reference |

| Phendimetrazine | Phenmetrazine | N-demethylation | Potent releaser of norepinephrine (B1679862) and dopamine (B1211576) | drugbank.com |

| Phendimetrazine | Pseudophenmetrazine | N-demethylation | Modest potency for releasing norepinephrine | drugbank.com |

| Phenmetrazine | para-hydroxyamphetamine | Deamination | - | drugbank.com |

| Phenmetrazine | Phenylacetone | Deamination | - | drugbank.com |

| This table summarizes findings from in vitro and in vivo studies on phendimetrazine and phenmetrazine metabolism. drugbank.comdrugbank.com |

Q & A

Q. How do researchers model in vitro release kinetics for hydrochloride salts in formulation studies?

- Methodological Answer : Release profiles are typically modeled using zero-order, first-order, or Higuchi kinetics. For example, hydroxyzine hydrochloride tablets were analyzed via dissolution testing in simulated gastric fluid, with data fitted to the Korsmeyer-Peppas model to assess diffusion mechanisms . Adjusting excipients (e.g., viscosity-reducing agents like pyridoxine hydrochloride) can modulate release rates .

Q. What experimental designs mitigate by-product formation during HCl salt preparation?

- Methodological Answer : Acidification with HCl gas in anhydrous ether minimizes unwanted solvolysis by-products. In the synthesis of dapoxetine hydrochloride, controlled addition of HCl·EA (ethyl acetate saturated with HCl) at 0°C ensures selective protonation of the amine group without degrading sensitive functional groups .

Safety and Handling

Q. What safety protocols are critical when handling hydrochloride salts in aqueous environments?

- Methodological Answer : Use fume hoods to avoid inhalation of fine particles. Skin exposure requires immediate rinsing with water, though most hydrochloride salts (e.g., phenetrazine HCl) exhibit low dermal irritation . Environmental precautions include neutralizing waste with sodium bicarbonate before disposal to prevent groundwater contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.